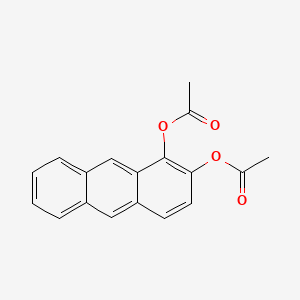
1,2-Anthracenediol, 1,2-diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Anthracenediol, 1,2-diacetate: is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound features two hydroxyl groups at the 1 and 2 positions of the anthracene ring, which are further acetylated to form diacetate esters. The molecular formula of this compound is C18H14O4
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Anthracenediol, 1,2-diacetate can be synthesized through the acetylation of 1,2-Anthracenediol. The reaction typically involves the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine or sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where 1,2-Anthracenediol is reacted with acetic anhydride in the presence of a suitable catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Anthracenediol, 1,2-diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diacetate groups back to hydroxyl groups.
Substitution: Electrophilic aromatic substitution reactions can occur on the anthracene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: 1,2-Anthracenediol.
Substitution: Various substituted anthracene derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
1,2-Anthracenediol, 1,2-diacetate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other anthracene derivatives and in studies of aromatic substitution reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2-Anthracenediol, 1,2-diacetate involves its interaction with various molecular targets and pathways. The compound can undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects. These effects may include inhibition of specific enzymes, interaction with DNA or RNA, and modulation of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,2-Anthracenediol: The non-acetylated form of the compound.
1,2-Anthraquinone: An oxidized derivative of 1,2-Anthracenediol.
1,2-Dihydroxyanthraquinone: A hydroxylated derivative of anthraquinone.
Uniqueness
1,2-Anthracenediol, 1,2-diacetate is unique due to its diacetate groups, which impart distinct chemical properties compared to its non-acetylated and oxidized counterparts. These properties include increased lipophilicity and altered reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
74877-26-2 |
|---|---|
Fórmula molecular |
C18H14O4 |
Peso molecular |
294.3 g/mol |
Nombre IUPAC |
(1-acetyloxyanthracen-2-yl) acetate |
InChI |
InChI=1S/C18H14O4/c1-11(19)21-17-8-7-15-9-13-5-3-4-6-14(13)10-16(15)18(17)22-12(2)20/h3-10H,1-2H3 |
Clave InChI |
MSDGRVFMDPQUKP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C2=CC3=CC=CC=C3C=C2C=C1)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



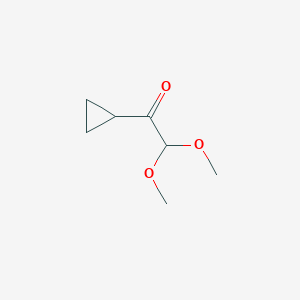
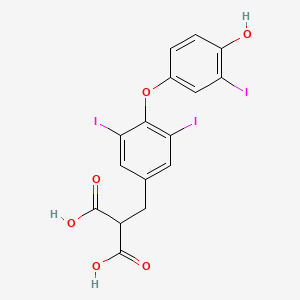
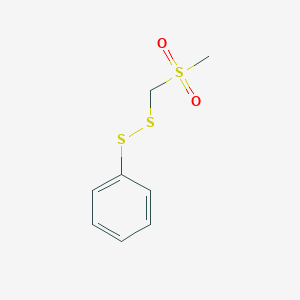
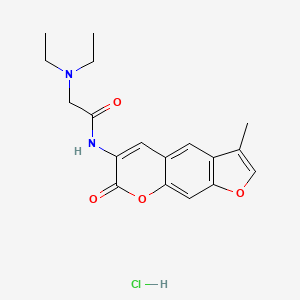
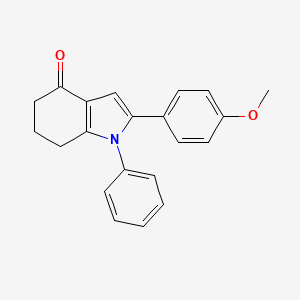
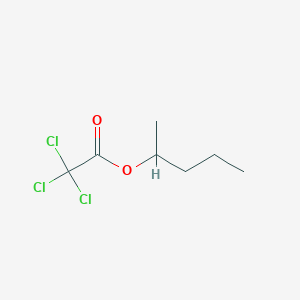
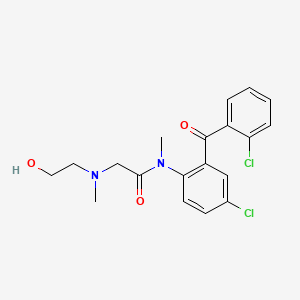
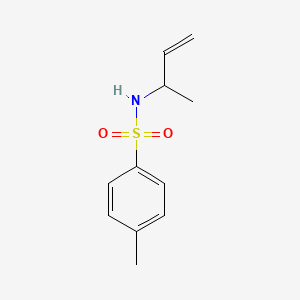
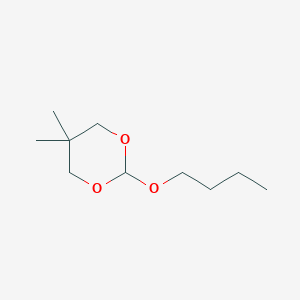
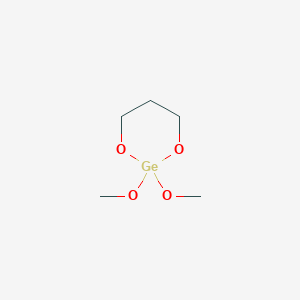
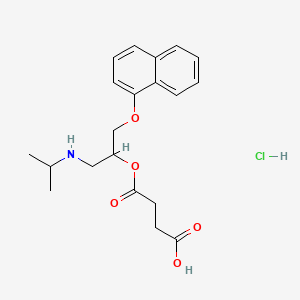
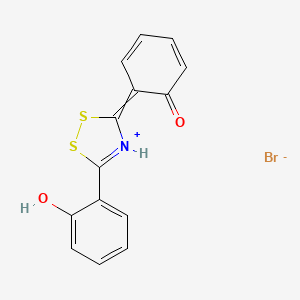
![6-[(3-Methoxypropyl)(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol](/img/structure/B14437497.png)
